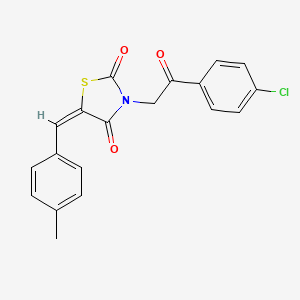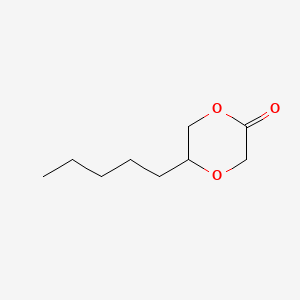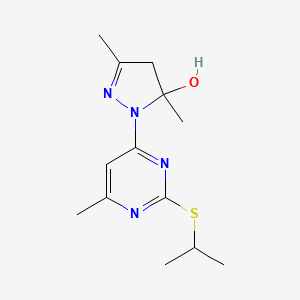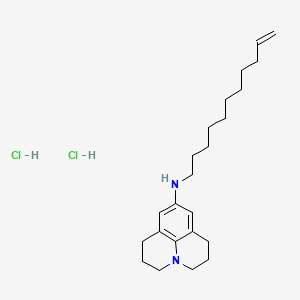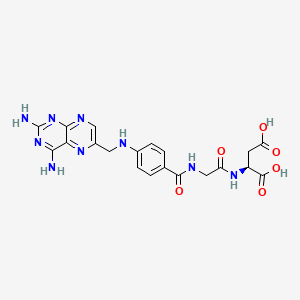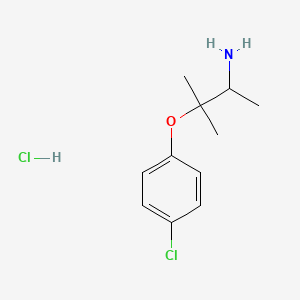
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is a chemical compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of a chlorophenoxy group attached to a butylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:
Formation of p-Chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
p-Chlorophenol is then reacted with an appropriate alkyl halide to form p-chlorophenoxyalkane.Amination: The p-chlorophenoxyalkane is subjected to amination using a suitable amine, such as methylamine, under controlled conditions to yield the desired amine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amine.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyalkylamines with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorphenesin: A phenol ether used to treat painful muscular conditions.
Chloroxylenol: An antimicrobial agent used to treat cuts and abrasions.
Uniqueness
3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88222-09-7 |
|---|---|
Molekularformel |
C11H17Cl2NO |
Molekulargewicht |
250.16 g/mol |
IUPAC-Name |
3-(4-chlorophenoxy)-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(13)11(2,3)14-10-6-4-9(12)5-7-10;/h4-8H,13H2,1-3H3;1H |
InChI-Schlüssel |
DPHYDLSVWZWTFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


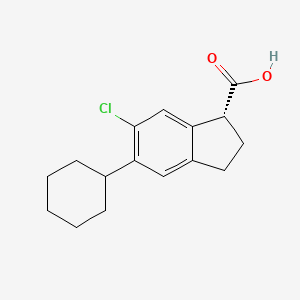
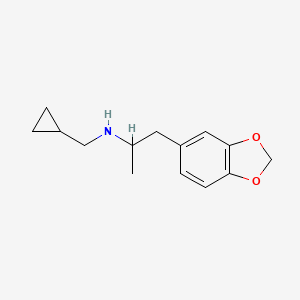
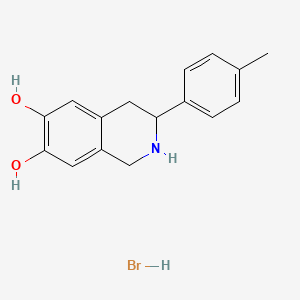
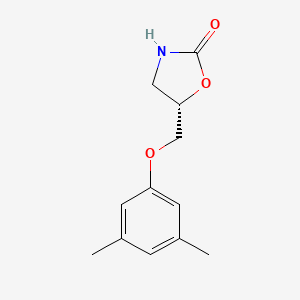
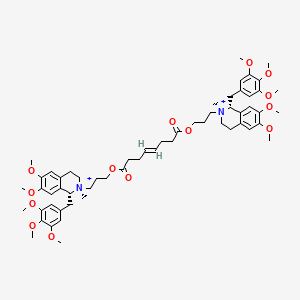
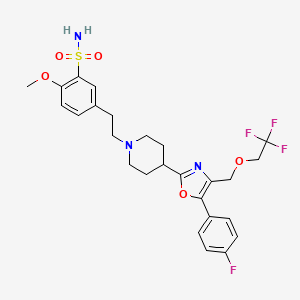
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

